8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one - 1427381-04-1

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Catalog Number: EVT-1667062
CAS Number: 1427381-04-1
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antagonists for Histamine H1 Receptors: Substituted 2,3,4,5-tetrahydro-1H-gamma-carbolines have been shown to exhibit antagonistic activity against histamine H1 receptors. These compounds have potential applications in treating allergic reactions. [ [] ]

  • Anti-HIV Activity: Derivatives of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) exhibit potent anti-HIV-1 activity. These compounds inhibit the replication of HIV-1 in MT-4 cells by targeting the reverse transcriptase enzyme. [ [, ] ]

(5S)-4,5,6,7-Tetrahydro-5-methyl-6-(3-methyl-2-butenyl)imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO R82150)

Compound Description: TIBO R82150 is a potent, human immunodeficiency virus-1 (HIV-1)-specific inhibitor of reverse transcriptase (RT). It is currently undergoing clinical trials. []

Relevance: While TIBO R82150 shares the core benzodiazepine structure with 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, it features an additional imidazo[4,5,1-jk] ring fused to the benzodiazepine system. Furthermore, the presence of a thiocarbonyl group (C=S) at position 2 and a substituted 6-position distinguishes it from the target compound. Despite these differences, both compounds belong to the broader class of benzodiazepine derivatives known for their diverse pharmacological activities, including antiviral properties. []

1,4-Dimethyl-1-[5,5-dimethyl-2-oxazoionyl]-naphthalen-2-one (TGG-II-23A)

Compound Description: TGG-II-23A is another non-nucleoside reverse transcriptase inhibitor (NNRTI), like TIBO R82150, demonstrating activity against HIV-1. []

Ethyl 3-(2-Methyl-8-fluoro-2,3,4,5-tetrahydro-1H-gamma-carboline-5-yl)propionate

Compound Description: This compound is a potent antagonist of histamine H1 receptors (H1R). It exhibits high affinity for H1R (Ki = 6.5 nM) and lacks sedative effects in mice at doses of 1-40 mg/kg. []

(3R)-N-(1-(tert-Butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 acts as a potent and orally active antagonist of gastrin/CCK-B receptors. Its efficacy is highlighted by its ability to inhibit pentagastrin-induced gastric acid secretion in various animal models. YF476 has shown excellent oral bioavailability, with an ED50 of 21 nmol/kg in dogs, and is currently being investigated clinically for treating gastroesophageal reflux disease (GORD). []

Lorazepam (7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one)

Compound Description: Lorazepam is a well-known benzodiazepine drug with anxiolytic, sedative, and hypnotic properties. It is commonly used to treat anxiety disorders and insomnia. []

Relevance: Lorazepam, although possessing a chlorine atom at position 7 and a 2-chlorophenyl group at position 5, falls under the same 1,4-benzodiazepin-2-one class as 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one. Both compounds share the core benzodiazepine structure, and their pharmacological activities, particularly their interactions with GABA receptors, highlight the shared features within this class of compounds. The studies using Lorazepam to understand benzodiazepine receptor occupancy provide valuable insights into the potential mechanisms and pharmacological profiles of related compounds like 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

Compound Description: Talazoparib (BMN 673) is a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. Its unique stereospecific structure allows for strong interactions with PARP1/2 proteins, making it a promising anticancer agent. It exhibits excellent potency in inhibiting PARP1 and PARP2 enzyme activity (Ki = 1.2 and 0.87 nM, respectively). Talazoparib also demonstrates good oral bioavailability and significant antitumor activity in preclinical models, particularly against BRCA1 mutant cancers. It is currently in phase 2 and 3 clinical trials for treating locally advanced or metastatic breast cancer with germline BRCA1/2 mutations. []

Relevance: While Talazoparib differs significantly from 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one due to its distinct tetrahydropyridophthalazinone core, it showcases the diversity of pharmacological activities exhibited by compounds containing fused heterocyclic ring systems. Both compounds highlight the importance of exploring diverse chemical structures when developing novel therapeutics. []

2-Methyl-1-phenylimidazo[4,5-c]pyridine

Compound Description: This compound served as a starting point for developing platelet-activating factor (PAF) antagonists. While it exhibits moderate antagonist activity against PAF (IC50 = 840 nM), its derivatives, particularly those incorporating lipophilic groups at the phenyl 4-position, show significantly enhanced potency. []

Relevance: Structurally distinct from 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, 2-methyl-1-phenylimidazo[4,5-c]pyridine highlights the importance of exploring diverse heterocyclic scaffolds in medicinal chemistry. Despite lacking the benzodiazepine core, its development into potent PAF antagonists underscores the significance of systematic structural modifications in optimizing biological activity, a concept relevant to drug discovery efforts across different chemical classes. []

6-[3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl]-2,3,4,5-tetrahydro-5-methylpyridazin-3-one (bemoradan)

Compound Description: Bemoradan is a highly potent and selective inhibitor of cardiac phosphodiesterase (PDE) fraction III. It also acts as a long-acting inotropic vasodilator agent. Bemoradan exhibits prolonged positive inotropic activity, lasting between 8 and 24 hours after a single oral dose (100 μg/kg) in dogs. []

Relevance: While bemoradan differs structurally from 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, it highlights the potential of heterocyclic compounds in developing cardiovascular drugs. Although it lacks the benzodiazepine core, bemoradan's potent inhibition of PDE fraction III and its long-acting inotropic vasodilator effects make it a valuable lead compound for developing novel treatments for congestive heart failure. Understanding its mechanism of action and structure-activity relationships could provide insights into designing new therapeutic agents, even for targets beyond those addressed by 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one. []

Properties

CAS Number

1427381-04-1

Product Name

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

IUPAC Name

8-fluoro-3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C10H11FN2O/c1-6-5-12-9-4-7(11)2-3-8(9)10(14)13-6/h2-4,6,12H,5H2,1H3,(H,13,14)

InChI Key

LTKLSCXWRDJWQH-UHFFFAOYSA-N

SMILES

CC1CNC2=C(C=CC(=C2)F)C(=O)N1

Canonical SMILES

CC1CNC2=C(C=CC(=C2)F)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.